

Multi-step synthesis pathways starting from 3'-methoxypropiofenone

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Compound of Interest

Compound Name: 3-(1,3-Dioxan-2-yl)-3'-methoxypropiofenone

CAS No.: 121789-35-3

Cat. No.: B055125

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An In-depth Technical Guide to Multi-Step Synthesis Pathways Starting from 3'-Methoxypropiofenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methoxypropiofenone (CAS: 37951-49-8) is a valuable and versatile ketone that serves as a cornerstone intermediate in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical industry.[1] Its structure, featuring a reactive carbonyl group, an α -methylene group amenable to functionalization, and a methoxy-substituted aromatic ring, offers multiple avenues for synthetic elaboration. This application note provides detailed protocols and scientific rationale for several key multi-step synthesis pathways starting from this compound. We will explore the Mannich reaction for the synthesis of β -amino ketones, the Willgerodt-Kindler reaction for functional group migration and thioamide formation, and a pathway toward ephedrine analogue precursors via α -halogenation and substitution. Each section is designed to provide not only a step-by-step protocol but also the mechanistic understanding necessary for troubleshooting and adaptation in a research and development setting.

Compound Profile: 3'-Methoxypropiofenone

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O ₂	[2]
Molecular Weight	164.20 g/mol	[3]
Appearance	Liquid or Solid or Semi-solid	
Boiling Point	259 °C	[3]
CAS Number	37951-49-8	

Safety Profile

3'-Methoxypropiophenone is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood.[3] Always wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[2]

Pathway 1: The Mannich Reaction - Synthesis of a β -Amino Ketone

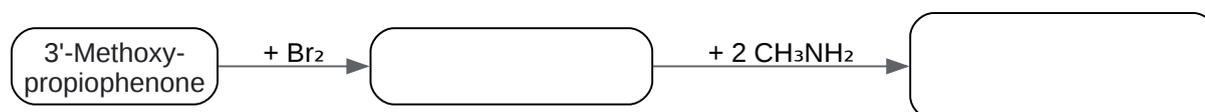
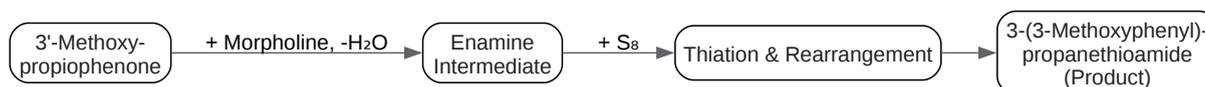
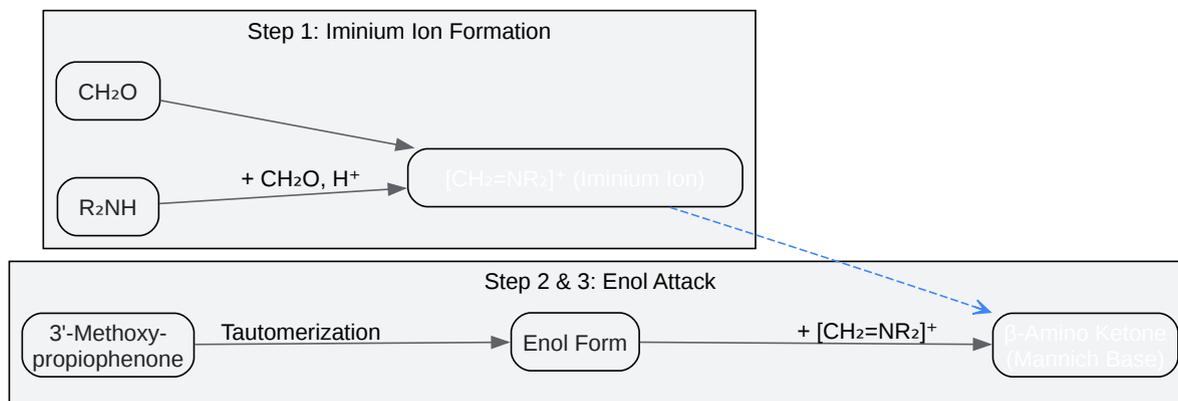
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group.[5] This three-component condensation reaction involves the ketone (3'-methoxypropiophenone), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine.[6] The resulting product, a β -amino carbonyl compound known as a Mannich base, is a highly versatile intermediate for synthesizing pharmaceuticals and other complex nitrogen-containing molecules.[5][7]

Mechanistic Overview

The reaction proceeds through a well-established, multi-step mechanism.[8]

- **Iminium Ion Formation:** The amine reacts with formaldehyde to form an iminium ion, which is a potent electrophile.[6] This step is often acid-catalyzed.
- **Enol Formation:** The ketone, 3'-methoxypropiophenone, tautomerizes to its more nucleophilic enol form under the reaction conditions.[8]

- **Nucleophilic Attack:** The enol form of the ketone attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the final β -amino ketone product after proton transfer.[7]



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Sources

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